molecular formula C10H14N4 B12543965 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 672948-62-8

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12543965
CAS No.: 672948-62-8
M. Wt: 190.25 g/mol
InChI Key: GNLTUXRFRXWXQT-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that features both an imidazole and an indazole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization with an imidazole derivative. The reaction conditions often require the use of a catalyst, such as an acid or base, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole or indazole rings .

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)benzamide

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its combined imidazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Properties

CAS No.

672948-62-8

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C10H14N4/c1-2-4-9-8(3-1)7-14(13-9)10-11-5-6-12-10/h7H,1-6H2,(H,11,12)

InChI Key

GNLTUXRFRXWXQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C=C2C1)C3=NCCN3

Origin of Product

United States

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